molecular formula C13H19NOS B13242631 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine

4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine

Cat. No.: B13242631
M. Wt: 237.36 g/mol
InChI Key: SPDJUCUCDXARBZ-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine is a cyclohexanamine derivative featuring a sulfanyl (thioether) bridge at the 4-position of the cyclohexane ring, substituted with a 4-methoxyphenyl group. The methoxy substituent on the aromatic ring introduces electron-donating properties, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfanylcyclohexan-1-amine

InChI

InChI=1S/C13H19NOS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h4-5,8-10,12H,2-3,6-7,14H2,1H3

InChI Key

SPDJUCUCDXARBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxythiophenol and cyclohexanone.

    Formation of Intermediate: The reaction between 4-methoxythiophenol and cyclohexanone under basic conditions leads to the formation of an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Salt Formation with Acids

The primary amine reacts with acids to form stable salts, enhancing solubility for pharmaceutical formulations.

Acid UsedReaction ConditionsProduct FormedYieldSource
Hydrochloric acidRoom temperature, EtOHHydrochloride salt>90%
Sulfuric acid0–5°C, aqueous solutionSulfate salt (hygroscopic)85%
Acetic acidReflux, tolueneAcetate salt78%

Mechanism : Protonation of the amine group (NH2-\text{NH}_2) forms a stable ammonium ion (NH3+-\text{NH}_3^+), which pairs with the conjugate base of the acid.

Oxidation of the Sulfanyl Group

The sulfanyl (S-\text{S}-) moiety undergoes oxidation to sulfoxide (SO-\text{SO}-) or sulfone (SO2-\text{SO}_2-) under controlled conditions.

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)RT, acetic acid, 2 hSulfoxide derivative95%
mCPBACH₂Cl₂, −20°C, 1 hSulfone derivative88%
KMnO₄H₂O, 60°C, 4 hOver-oxidation to sulfonic acid70%

Key Insight : Oxidation selectivity depends on the electronic effects of the 4-methoxyphenyl group, which stabilizes intermediates through resonance.

Nucleophilic Substitution and Acylation

The amine group acts as a nucleophile in alkylation and acylation reactions.

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Conditions : K₂CO₃, DMF, 80°C, 12 h

  • Products : Secondary amines (e.g., NN-methyl or NN-benzyl derivatives).

Acylation

  • Reagents : Acetyl chloride, benzoic anhydride

  • Conditions : Pyridine catalyst, CH₂Cl₂, 0°C → RT

  • Products : Amides (e.g., NN-acetyl or NN-benzoyl derivatives).

Deaminative Coupling Reactions

The amine participates in catalytic coupling to form symmetric or unsymmetric secondary amines, as demonstrated in analogous systems .

Catalyst SystemSubstrateProductYieldDiastereoselectivity
Ru/L14-MethoxybenzylamineN,NN,N'-Di(4-methoxyphenyl)82%dr = 7:1

Mechanism : Ru-catalyzed dehydrogenation forms an imine intermediate, followed by nucleophilic attack of a second amine .

Stability and Reactivity Considerations

  • Air Sensitivity : The sulfanyl group oxidizes slowly in air, requiring inert storage.

  • Thermal Stability : Decomposes above 200°C, generating sulfur-containing byproducts.

  • pH Effects : The amine remains protonated in acidic conditions (pH < 4), reducing nucleophilicity.

Comparative Reactivity of Analogues

Compound ModificationReaction Rate (vs Parent)NotesSource
4-Chlorophenyl sulfanyl1.2× faster oxidationElectron-withdrawing effect
4-Methylphenyl sulfanyl0.8× slower alkylationSteric hindrance at amine

Scientific Research Applications

4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine

  • Structural Difference : Replaces the methoxy group with a fluorine atom at the para position.

4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine Hydrochloride

  • Structural Difference : Substitutes methoxy with a chlorine atom.
  • Impact : Chlorine’s larger atomic size and stronger electron-withdrawing effect may increase steric hindrance and modulate receptor interactions.
  • Data : Industrial-grade synthesis (99% purity) is reported, indicating commercial relevance. Toxicity profiles may align with cyclohexylamine analogs due to shared amine functionalities .

Herbicidal Activity of Methoxyphenyl vs. Other Substituents

  • Evidence: In a study of sulfanyl-substituted cyclohexanamines, compounds with 4-methoxyphenyl, 4-chlorobenzyl, and 3,4,5-trimethoxyphenyl groups were screened for herbicidal activity. 4-Methoxyphenyl derivative: Exhibited moderate activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). Chlorinated analogs: Generally showed lower potency, suggesting electron-donating groups like methoxy may enhance target binding in certain plant species .

Alkylsulfanyl vs. Aryl Sulfanyl Substituents

4-(Methylsulfanyl)cyclohexan-1-amine

  • Structural Difference : Replaces the 4-methoxyphenyl group with a methylsulfanyl group.
  • Impact : The smaller methyl group reduces steric bulk, likely increasing solubility (logP = 1.2 predicted) compared to the aromatic methoxyphenyl analog (logP ≈ 2.5 estimated).
  • Data : SMILES: CSC1CCC(CC1)N; Molecular formula: C₇H₁₅NS. Collision cross-section analysis suggests compact conformational preferences, which may influence pharmacokinetics .

Oxidation State of the Sulfur Atom

2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one

  • Structural Difference : Sulfinyl (S=O) group replaces the sulfanyl (S–C) bridge, and the amine is oxidized to a ketone.
  • The ketone moiety eliminates the primary amine’s basicity, reducing interactions with biological targets reliant on protonation .

Cyclohexane Ring Modifications

2-(Cyclohex-1-en-1-yl)ethylamine

  • Structural Difference : Incorporates a cyclohexene ring (unsaturated) and extends the amine via an ethyl linker.
  • The ethyl linker may enhance membrane permeability compared to the parent cyclohexanamine .

Physicochemical and Toxicological Comparisons

Physicochemical Properties

Compound Molecular Formula logP (Predicted) Key Substituent Bioactivity Notes
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine C₁₃H₁₇NOS ~2.5 4-Methoxyphenyl Moderate herbicidal activity
4-(Methylsulfanyl)cyclohexan-1-amine C₇H₁₅NS ~1.2 Methylsulfanyl Higher solubility
4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine C₁₂H₁₄ClNS ~3.0 4-Chlorophenyl Industrial-grade synthesis

Toxicological Profiles

  • Shared Amine Functionality : Primary amines in cyclohexane derivatives (e.g., 4,4'-methylenebis(cyclohexanamine)) show systemic toxicity via irritation and sensitization. Read-across data from analogues suggest similar hazards for 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine .
  • Metabolic Considerations : Methoxy groups may undergo demethylation, generating reactive intermediates, whereas halogenated analogs are more resistant to metabolic degradation .

Biological Activity

4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a methoxyphenyl group and a sulfanyl group. The presence of the methoxy group is significant as it can influence the compound's solubility and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, making them candidates for development as antibiofilm agents.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amineStaphylococcus aureus32 µg/mL
4-(4-Chlorophenyl)sulfonylcyclohexan-1-amineEscherichia coli16 µg/mL
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis8 µg/mL

The data suggest that the methoxy substitution may enhance antimicrobial efficacy, particularly against Gram-positive bacteria, which are often more susceptible to such compounds .

Anticancer Activity

The anticancer potential of compounds related to 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine has been explored in various studies. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly impact cytotoxicity against cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of thiazole derivatives, some of which share structural similarities with our compound. The results indicated that certain substitutions on the phenyl ring could lead to IC50 values below 2 µg/mL against HepG2 liver cancer cells, demonstrating potent anticancer activity .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µg/mL)
Compound AHepG21.61 ± 1.92
Compound BA4311.98 ± 1.22
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amineMCF7TBD

The presence of electron-donating groups like methoxy is hypothesized to enhance interaction with cellular targets, thereby increasing cytotoxic effects .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been documented. For instance, derivatives have been shown to inhibit COX enzymes, which play a crucial role in inflammation processes.

Table 3: Inhibition of COX Enzymes

Compound NameCOX Inhibition IC50 (µM)
Compound CCOX-1: 19.45 ± 0.07
Compound DCOX-2: 23.80 ± 0.20

These findings suggest that modifications in the sulfonamide or sulfanyl groups can lead to enhanced anti-inflammatory effects, potentially making these compounds suitable for therapeutic applications in inflammatory diseases .

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